molecular formula C18H18N2O5S2 B2994866 2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034594-37-9

2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2994866
CAS No.: 2034594-37-9
M. Wt: 406.47
InChI Key: QYQXUASZCYAYGI-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide (CAS 2034594-37-9) is a synthetic small molecule with a molecular formula of C18H18N2O5S2 and a molecular weight of 406.48 g/mol . This compound features a benzothiophene core, a scaffold of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules . The structure incorporates key functional groups, including a sulfonamide linker and a phenoxyacetamide moiety, which are commonly found in compounds designed to interact with biological targets like enzymes. Heterocyclic compounds containing benzothiophene are frequently investigated for their potential anti-tumor properties, with research focusing on mechanisms such as tubulin polymerization inhibition and induction of apoptosis in cancer cell lines . This product is intended for research applications, such as in vitro biological screening and structure-activity relationship (SAR) studies, to further explore its biochemical properties and mechanisms of action. It is supplied for laboratory research use only.

Properties

IUPAC Name

2-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c19-18(22)10-25-12-5-7-13(8-6-12)27(23,24)20-9-16(21)15-11-26-17-4-2-1-3-14(15)17/h1-8,11,16,20-21H,9-10H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQXUASZCYAYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the electrophilic cyclization of suitable precursors to form the benzo[b]thiophene ring . The final step involves the coupling of the phenoxyacetamide moiety under mild conditions to avoid decomposition of the sensitive functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzo[b]thiophene vs. Benzimidazole/Thiophene
  • Compound 3ae/3af (): Replace benzo[b]thiophene with benzimidazole, introducing a sulfinyl group and pyridylmethyl substituents.
  • Compound 28 (): Features a thiophen-3-yl group instead of benzo[b]thiophene. The reduced aromaticity and smaller size of thiophene may lower membrane permeability but improve solubility .
Sulfamoyl and Acetamide Linkages
  • Compounds 47–50 (): Incorporate benzo[d]thiazole sulfonyl and piperazine groups.
  • Compound 6y (): Utilizes a pyridylmethyl-indolyl acetamide structure. The absence of a sulfamoyl group here highlights the target compound’s unique capacity for dual hydrogen bonding .

Substituent Effects on Physicochemical Properties

Compound Key Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound Benzo[b]thiophen-3-yl, hydroxyethyl ~3.2 ~0.15 (DMSO)
3ag () Trifluoroethoxy, pyridylmethyl ~2.8 ~0.20 (DMSO)
5 () Phenyl, methoxybenzyl ~3.5 ~0.10 (DMSO)
47 () 3,5-Difluorophenyl, piperazine ~2.5 ~0.30 (Water)
  • The hydroxyethyl group in the target compound improves aqueous solubility compared to methoxy or trifluoroethoxy substituents in analogs .
  • Benzo[b]thiophene’s lipophilicity increases LogP relative to benzimidazole or thiophene derivatives, suggesting enhanced cell membrane penetration .

Biological Activity

The compound 2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety, which is known for its pharmacological properties, coupled with a sulfamoyl group and a phenoxy acetamide structure. The molecular formula is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S with a molecular weight of 331.4 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular Formula C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S
Molecular Weight 331.4 g/mol
Functional Groups Benzo[b]thiophene, Sulfamoyl, Phenoxy, Acetamide

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds similar to This compound . For instance, derivatives containing the benzo[b]thiophene structure have shown moderate to high potency against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The benzo[b]thiophene moiety can engage hydrophobic pockets within proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues in target enzymes or receptors. This interaction may lead to inhibition or modulation of enzyme activity, contributing to its therapeutic effects.

Case Studies

  • Inhibition of RET Kinase : A study evaluated the effects of similar benzamide derivatives on RET kinase activity. Compounds that incorporated sulfonamide functionalities exhibited significant inhibition, suggesting a potential pathway for antitumor activity .
  • COX-II Inhibition : Another research focused on COX-II inhibitors derived from similar scaffolds showed promising results in reducing inflammation and pain associated with various conditions .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReferences
Antitumor ActivityModerate to high potency
Kinase InhibitionSignificant inhibition
COX-II InhibitionEffective anti-inflammatory

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as palladium-catalyzed coupling reactions are often employed to construct the complex structure efficiently.

Synthetic Route Overview

  • Formation of Benzo[b]thiophene Core : Using methods like the Gewald reaction.
  • Introduction of Sulfamoyl Group : Through nucleophilic substitution.
  • Coupling with Phenoxy Acetamide : Utilizing coupling agents to facilitate the reaction.

Q & A

Q. What are the validated synthetic routes for 2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide, and how can intermediates be characterized?

Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or benzenesulfonamides. For example:

Intermediate Preparation : React 2-amino-substituted benzo[b]thiophene derivatives with sulfamoylating agents (e.g., 4-methylbenzenesulfonyl chloride) to form sulfonamide intermediates .

Coupling Reactions : Use nucleophilic substitution or condensation reactions with phenoxyacetamide precursors. For instance, 2-chloro-N-substituted acetamide can react with hydroxylated intermediates in dry acetone with K₂CO₃ as a base .

Characterization : Employ NMR (¹H/¹³C), HPLC (for purity >98%), and mass spectrometry. Crystallographic validation (e.g., X-ray diffraction) ensures structural fidelity, as demonstrated in related N-(substituted phenyl)acetamides .

Q. How should researchers validate the purity and stability of this compound under laboratory conditions?

Methodological Answer :

  • Purity Assessment : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against pharmacopeial standards if available .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for hydrolysis or oxidation products. Benzo[b]thiophene derivatives are prone to photooxidation; store in amber vials under inert gas .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer :

  • Case Study : If aromatic proton signals overlap in ¹H NMR, use 2D techniques (COSY, HSQC) to assign coupling patterns. For example, the benzo[b]thiophene moiety’s protons may show distinct NOE correlations in ROESY spectra .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ADF). Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .

Q. What experimental design strategies mitigate low yields in the final coupling step of the synthesis?

Methodological Answer :

  • Optimization Variables :
    • Solvent : Replace acetone with DMF or DMSO to enhance solubility of polar intermediates .
    • Catalysis : Screen Pd/C or CuI for Suzuki-Miyaura couplings if aryl halides are involved .
    • Temperature : Gradual heating (50–80°C) reduces side reactions. Monitor via in situ IR for carbonyl intermediate formation .
  • Yield Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time) .

Q. How can researchers assess the compound’s environmental fate and ecotoxicological impact?

Methodological Answer :

  • Environmental Persistence :
    • Hydrolysis Half-Life : Perform OECD 111 testing (pH 4–9, 50°C) to estimate degradation kinetics .
    • Bioaccumulation : Calculate logP values (e.g., using EPI Suite). A logP >3.5 suggests potential bioaccumulation in aquatic organisms .
  • Toxicity Screening :
    • Algae/ Daphnia Assays : Follow OECD 201/202 guidelines. EC₅₀ values <10 mg/L indicate high toxicity .

Q. What strategies address discrepancies between in silico predictions and experimental bioactivity data?

Methodological Answer :

  • Data Validation :
    • Target Binding : Use molecular docking (AutoDock Vina) to compare predicted binding affinities with SPR or ITC experimental data. Adjust force fields (e.g., AMBER) if RMSD >2 Å .
    • Metabolic Stability : Cross-validate CYP450 inhibition predictions (SwissADME) with hepatic microsome assays .
  • Contradiction Analysis : If in vitro activity contradicts in silico models, check for off-target effects via kinome-wide profiling .

Q. How can crystallographic data improve SAR (Structure-Activity Relationship) studies for this compound?

Methodological Answer :

  • Crystal Structure Insights :
    • Hydrogen Bonding : Identify key interactions (e.g., acetamide carbonyl with kinase catalytic lysine) using X-ray data .
    • Conformational Flexibility : Compare solid-state (X-ray) and solution-state (NMR) structures to assess bioactive conformers .
  • SAR Optimization : Modify substituents (e.g., sulfamoyl → sulfonyl) to enhance binding, guided by intermolecular contacts in co-crystal structures .

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